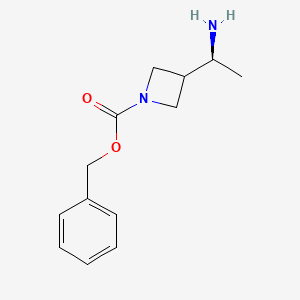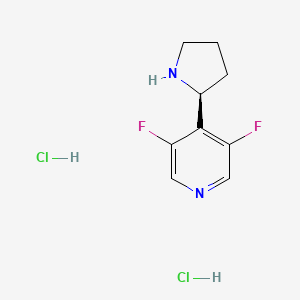
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure. This compound features a tetrahydrofuran ring substituted with an aminomethyl group, a fluorine atom, and a hydroxyl group, along with a pyrimidine-2,4-dione moiety. The presence of multiple chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.
Introduction of Functional Groups: The aminomethyl, fluorine, and hydroxyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Pyrimidine-2,4-dione Moiety: This step involves the condensation of appropriate precursors to form the pyrimidine ring. Reagents such as urea or thiourea can be used in this step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: NaN3, KCN
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone, while reduction of the carbonyl groups will yield alcohols.
Applications De Recherche Scientifique
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its multiple functional groups and chiral centers.
Medicine: It has potential applications in drug discovery and development. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets. The pyrimidine-2,4-dione moiety can interact with nucleic acids or proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-chloro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of fluorine.
1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-hydroxy-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-((2R,3R,4R,5R)-5-(Aminomethyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.
Propriétés
Formule moléculaire |
C9H12FN3O4 |
|---|---|
Poids moléculaire |
245.21 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-5-(aminomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3,11H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
UVSHJHMDPRLJOT-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)F |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


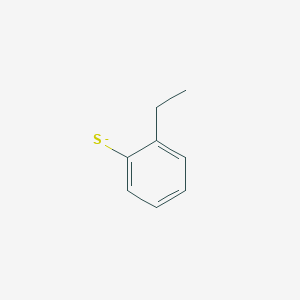
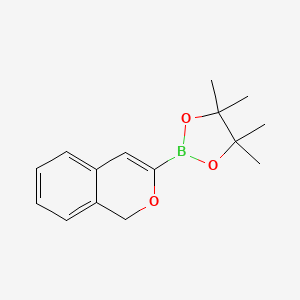
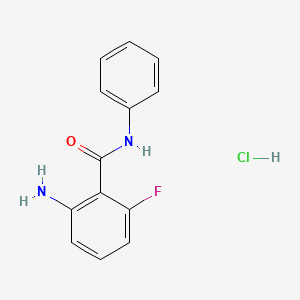


![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
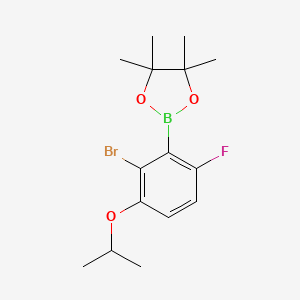
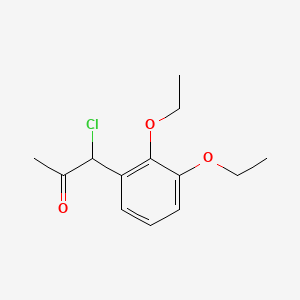
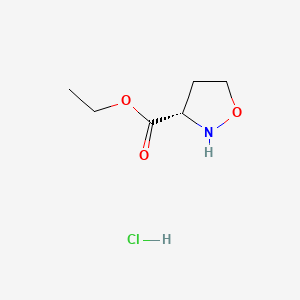
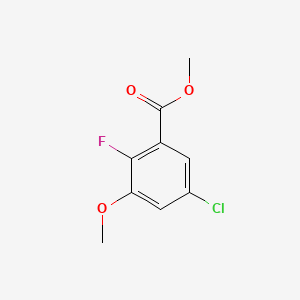
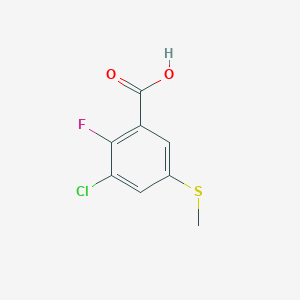
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
